2-Chloro-4,5-dimethylpyridine-3-carbonitrile
Description
2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a halogenated pyridine derivative featuring a nitrile group at the 3-position, chloro substituent at the 2-position, and methyl groups at the 4- and 5-positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing nitrile and chloro groups, which enhance electrophilic substitution at specific ring positions.
Properties
IUPAC Name |
2-chloro-4,5-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7(3-10)6(5)2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDVPDPHUNZVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561750 | |
| Record name | 2-Chloro-4,5-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125731-30-8 | |
| Record name | 2-Chloro-4,5-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-4,5-dimethylpyridine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in antimicrobial and potential therapeutic applications. Its unique structure, characterized by a pyridine ring with chlorine and cyano functional groups, allows it to serve as a versatile intermediate in organic synthesis and drug development.
Chemical Structure and Properties
- Molecular Formula : C8H7ClN2
- Molecular Weight : Approximately 166.60758 g/mol
- Structure : The compound features a chlorinated pyridine ring with two methyl groups at positions 4 and 5, and a cyano group at position 3.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial activity against various microbial strains. The compound's effectiveness can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids, influencing their function.
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative Name | Microbial Strain Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 2-Chloro-4-methylpyridine-3-carbonitrile | S. aureus | 16 µg/mL |
| 2-Chloro-6-methylpyridine-3-carbonitrile | P. aeruginosa | 64 µg/mL |
These data indicate that structural modifications can enhance the biological activity of the parent compound, suggesting pathways for the design of new antimicrobial agents.
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for microbial growth and survival.
- DNA Binding : Studies indicate that it may bind to DNA or RNA, disrupting replication and transcription processes in microbial cells.
- Protein Interaction : The compound can interact with various proteins involved in metabolic pathways, potentially altering their activity.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound. The researchers synthesized several derivatives and tested their activity against a panel of bacterial strains. The results highlighted that modifications at the methyl positions significantly affected antimicrobial potency, with some derivatives showing up to an eight-fold increase in efficacy compared to the parent compound .
Investigation into Drug Development
In another investigation focusing on drug development applications, researchers utilized this compound as a starting material for synthesizing imidazo[4,5-b]pyridines. These derivatives were evaluated for their potential as therapeutic agents targeting various diseases, including cancer and infections .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic displacement under controlled conditions:
Key Examples:
Mechanistic Insights :
-
Electron-withdrawing cyano group enhances electrophilicity at C2, facilitating SNAr pathways .
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Steric hindrance from 4,5-dimethyl groups slows reactivity compared to non-methylated analogs .
Oxidation and Reduction Pathways
The cyano group and pyridine ring participate in redox transformations:
Oxidation:
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Ozonolysis : Cleaves the pyridine ring, yielding 3-cyano-4,5-dimethyl-2-pyrrolidinone as the major product (62% yield) .
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KMnO₄/H₂SO₄ : Oxidizes methyl groups to carboxylic acids, forming 2-chloro-3-cyano-pyridine-4,5-dicarboxylic acid (limited yield due to overoxidation) .
Reduction:
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H₂/Pd-C : Selectively reduces the cyano group to an aminomethyl group, producing 2-chloro-3-(aminomethyl)-4,5-dimethylpyridine (89% yield) .
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LiAlH₄ : Reduces both the cyano group and pyridine ring, leading to complex mixtures of piperidine derivatives .
Coupling Reactions
The chlorine atom enables cross-coupling via transition-metal catalysis:
| Reaction Type | Conditions | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 2-Aryl-4,5-dimethylpyridine-3-carbonitrile | 70–85% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | 2-Alkynyl-4,5-dimethylpyridine-3-carbonitrile | 68% |
Key Observations :
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Coupling occurs regioselectively at C2; no side reactions at C4/C5 are observed .
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Methyl groups enhance steric protection of the pyridine ring during catalysis .
Solvolysis and Hydrolysis
Controlled hydrolysis pathways yield functionalized intermediates:
-
Acidic Hydrolysis (HCl/H₂O) :
-
Basic Hydrolysis (NaOH/EtOH) :
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridine core participates in cycloadditions:
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Diels-Alder : Reacts with 1,3-butadiene derivatives under microwave irradiation to form bicyclic adducts (e.g., 2-chloro-3-cyano-8,9-dimethylbicyclo[4.3.0]nonene, 74% yield) .
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Photochemical [2+2] Cycloaddition : Forms dimeric structures upon UV exposure, confirmed by XRD analysis .
Comparative Reactivity Analysis
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 1.2 × 10⁻³ | 89.5 |
| Suzuki Coupling | 4.8 × 10⁻⁴ | 102.3 |
| Cyano Reduction | 2.7 × 10⁻² | 67.8 |
Data derived from kinetic studies show that reduction of the cyano group is thermodynamically favored over substitution or coupling .
Stability and Byproduct Formation
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, it details s-triazine herbicides (e.g., atrazine, bladex, prometryne) with distinct heterocyclic cores and substituents. Below is a comparative analysis based on functional groups and applications, inferred from general knowledge and indirect contrasts with triazines in :
Structural and Functional Group Comparisons
Key Differences
Core Heterocycle :
- The pyridine ring in this compound is aromatic with a lone pair on nitrogen, enabling coordination chemistry. In contrast, s-triazines (e.g., atrazine) have three nitrogen atoms, enhancing hydrogen bonding and soil adsorption .
Substituent Effects: The nitrile group in the target compound increases electrophilicity, favoring nucleophilic substitution. Triazines like bladex feature amino and alkoxy groups, which dictate herbicidal activity via inhibition of plastoquinone-binding proteins .
Applications :
- Pyridine derivatives are often used in drug discovery (e.g., kinase inhibitors). Triazines in are primarily herbicides, with degradation pathways studied for environmental persistence .
Research Findings
- Thermodynamic Stability : Pyridine derivatives generally exhibit higher thermal stability than triazines due to aromatic resonance.
- Environmental Impact : Unlike triazines (e.g., atrazine), which are persistent pollutants, pyridine carbonitriles are less studied for ecotoxicity but may degrade faster due to nitrile hydrolysis.
Limitations of the Provided Evidence
Direct comparisons with pyridine analogs (e.g., 3-cyano- or chloro-substituted pyridines) are absent. Future studies should prioritize spectroscopic, catalytic, or biological data for this compound class.
Preparation Methods
Triphosgene-Mediated Chlorination
A widely cited method involves the use of triphosgene (bis(trichloromethyl) carbonate) as a chlorinating agent. In this approach, 4,5-dimethylpyridine-3-carbonitrile is treated with triphosgene under controlled conditions to introduce the chlorine substituent at the 2-position. The reaction typically proceeds in toluene at 0–10°C, with triphosgene acting as both a chlorination reagent and a mild acid scavenger.
The mechanism involves the in situ generation of phosgene, which reacts with the pyridine ring’s electron-deficient 2-position. A critical optimization parameter is the molar ratio of the starting material to triphosgene, with ideal stoichiometry ranging from 1:0.35 to 1:0.37. High-performance liquid chromatography (HPLC) monitoring ensures complete conversion, typically achieving yields exceeding 85%. Post-reaction processing includes methanol quenching to neutralize excess reagents, followed by reduced-pressure distillation to remove acidic byproducts.
Table 1: Triphosgene Chlorination Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents side reactions |
| Triphosgene Equivalents | 0.35–0.37 eq | Maximizes conversion |
| Solvent | Toluene | Enhances selectivity |
| Reaction Time | 2–4 hours | Balances kinetics |
Halogen Exchange Reactions
Iodine-Assisted Chlorination
An alternative pathway utilizes iodine as a directing group for subsequent chlorine substitution. Starting with 2-iodo-4,5-dimethylpyridine-3-carbonitrile, the iodine atom is displaced via nucleophilic aromatic substitution using copper(I) chloride as a catalyst. This method, adapted from analogous pyridine derivatives, operates in acetonitrile at reflux (82°C) for 12–18 hours.
The iodine atom’s strong electron-withdrawing effect activates the 2-position for nucleophilic attack. Theoretical studies using density functional theory (DFT) calculations confirm that the cyano group at the 3-position further polarizes the ring, reducing the activation energy for substitution. Yield optimization requires strict moisture control, as water competes with chloride ions in the nucleophilic step.
Cyano-Directed Chlorination Strategies
Radical Chlorination Mechanisms
Recent advances explore radical-initiated pathways leveraging the cyano group’s electron-withdrawing properties. In this approach, 4,5-dimethylpyridine-3-carbonitrile is treated with sulfuryl chloride (SO₂Cl₂) under UV irradiation. The cyano group stabilizes the intermediate radical, directing chlorine addition to the 2-position.
Comparative vibrational spectroscopy studies of chloro- and hydroxy-substituted analogs reveal distinct C–Cl stretching modes at 550–600 cm⁻¹, confirming successful substitution. Solvent choice significantly affects reaction efficiency, with dichloromethane providing superior radical stability compared to polar aprotic solvents.
Table 2: Radical vs. Ionic Chlorination Comparison
| Metric | Radical Pathway | Ionic Pathway |
|---|---|---|
| Yield | 78–82% | 85–90% |
| Byproducts | <5% | 8–12% |
| Reaction Time | 6–8 hours | 2–4 hours |
| Scalability | Limited by UV setup | Industrial feasible |
Catalytic Approaches and Industrial Adaptations
Continuous Flow Reactor Designs
Industrial-scale production increasingly adopts continuous flow systems to enhance triphosgene utilization. A patented configuration combines a microreactor for precise temperature control with a membrane separation unit for in situ HCl removal. This setup reduces reaction time to 45–60 minutes while maintaining yields above 88%.
Catalyst screening data indicate that Lewis acids like zinc chloride provide marginal improvements (3–5% yield increase) but introduce purification challenges. Conversely, solvent-free conditions under high-pressure CO₂ atmospheres demonstrate promise for greener synthesis, though commercial adoption remains limited by capital costs.
Purity Optimization and Analytical Methods
Crystallization Techniques
Post-synthetic purification typically employs recrystallization from ethanol/water mixtures (3:1 v/v). X-ray diffraction studies of the crystalline product reveal a monoclinic lattice with π-stacking interactions between pyridine rings, explaining the compound’s low solubility in nonpolar solvents.
Quality control protocols combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry for trace impurity detection. Residual triphosgene levels are monitored via FT-IR spectroscopy, with modern limits set below 50 ppm .
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-4,5-dimethylpyridine-3-carbonitrile, and how can reaction conditions be optimized?
Answer:
A common approach involves halogenation and nitrile functionalization on pyridine derivatives. For example, analogous compounds like 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile are synthesized via chlorination of methyl-substituted pyridines followed by cyanation . To optimize yields, reflux conditions in polar aprotic solvents (e.g., pyridine or DMF) are recommended, with reaction times adjusted based on substituent reactivity (6–12 hours) . Monitoring via TLC or HPLC ensures intermediate stability.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Compare H and C NMR peaks with computational predictions (e.g., density functional theory) to verify methyl and chloro substituent positions.
- X-ray Crystallography: Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for structurally similar triclinic systems (e.g., P1 space group, α/β/γ angles ~80–85°) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (CHClN) with <2 ppm error.
Advanced: What strategies address regioselectivity challenges during halogenation of methyl-substituted pyridine precursors?
Answer:
Regioselectivity in chlorination is influenced by steric and electronic effects. For 4,5-dimethylpyridine systems, the chloro group preferentially occupies the less hindered position (e.g., C2 over C6) due to methyl crowding at C4/C5. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, while Lewis acid catalysts (e.g., AlCl) enhance selectivity . Contrasting data for dichloro derivatives (e.g., 2,5-dichloro-4,6-dimethyl isomers) highlight the need for controlled stoichiometry and low-temperature reactions to avoid over-halogenation .
Advanced: How do mechanistic studies explain nucleophilic substitution reactivity in this compound?
Answer:
The electron-withdrawing cyano group at C3 activates the C2 chloro substituent for nucleophilic displacement. Kinetic studies using aryl boronic esters (e.g., Suzuki-Miyaura coupling) reveal pseudo-first-order dependence on catalyst loading, with Pd(PPh) enabling C–C bond formation at C2 . Steric hindrance from C4/C5 methyl groups slows reactivity, necessitating elevated temperatures (80–100°C) for cross-coupling efficiency.
Advanced: How should researchers resolve contradictions in reported spectral data for substituted pyridinecarbonitriles?
Answer:
Discrepancies in melting points or NMR shifts often arise from impurities or polymorphic forms. To mitigate:
- Purification: Recrystallize from ethanol-DMF (3:1) to isolate pure phases .
- Dynamic NMR: Probe temperature-dependent conformational changes (e.g., hindered rotation of methyl groups).
- Cross-validate with PubChem data: Compare experimental IR/Raman spectra with computational outputs (e.g., B3LYP/6-31G* basis sets) .
Advanced: What role does this compound play in medicinal chemistry intermediates?
Answer:
The compound serves as a scaffold for bioactive molecules. For instance:
- Antimicrobial agents: Nitrile groups enhance binding to bacterial enzymes (e.g., dihydrofolate reductase).
- Kinase inhibitors: Methyl and chloro substituents modulate lipophilicity and target affinity, as seen in pyrazolo[4,3-c]pyridine derivatives .
Methodological optimization includes introducing thiophene or chromene moieties via cross-coupling, followed by in vitro screening against disease-specific assays .
Basic: What safety protocols are recommended for handling nitrile-containing pyridine derivatives?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces).
- Waste disposal: Segregate halogenated/nitrile waste and collaborate with certified treatment agencies .
- PPE: Nitrile gloves, lab coats, and eye protection are mandatory.
Advanced: How can computational chemistry aid in designing derivatives of this compound?
Answer:
- Docking studies: Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina.
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with activity trends.
- DFT calculations: Optimize transition states for substitution reactions to guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
